molecular formula C16H16ClNO3 B15186573 beta-Pyridylcarbinol clofibrate CAS No. 62277-32-1

beta-Pyridylcarbinol clofibrate

Cat. No.: B15186573
CAS No.: 62277-32-1
M. Wt: 305.75 g/mol
InChI Key: PCSILKIJGPITMH-UHFFFAOYSA-N
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Description

Beta-Pyridylcarbinol clofibrate: is a compound that combines the properties of beta-pyridylcarbinol and clofibrate. Clofibrate is a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . Beta-pyridylcarbinol is known for its lipid-lowering effects . The combination of these two compounds aims to enhance their therapeutic effects, particularly in the treatment of lipid disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-pyridylcarbinol clofibrate involves the esterification of beta-pyridylcarbinol with clofibrate. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units .

Chemical Reactions Analysis

Types of Reactions: Beta-pyridylcarbinol clofibrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-pyridylcarbinol clofibrate has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its effects on lipid metabolism and potential therapeutic uses in lipid disorders.

    Medicine: Explored for its potential in treating hyperlipidemia and related cardiovascular conditions.

    Industry: Utilized in the development of lipid-lowering drugs and formulations

Mechanism of Action

The mechanism of action of beta-pyridylcarbinol clofibrate involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα). This activation leads to increased lipoprotein lipase activity, resulting in enhanced lipolysis of triglycerides in lipoproteins. The compound also reduces the synthesis of very low-density lipoproteins (VLDL) and increases the conversion of low-density lipoproteins (LDL) to high-density lipoproteins (HDL) .

Comparison with Similar Compounds

Uniqueness: Beta-pyridylcarbinol clofibrate is unique due to its combined properties of beta-pyridylcarbinol and clofibrate, offering enhanced therapeutic effects in lipid metabolism and cardiovascular health .

Properties

CAS No.

62277-32-1

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

pyridin-3-ylmethyl 2-(2-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C16H16ClNO3/c1-16(2,21-14-8-4-3-7-13(14)17)15(19)20-11-12-6-5-9-18-10-12/h3-10H,11H2,1-2H3

InChI Key

PCSILKIJGPITMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=CC=C2Cl

Origin of Product

United States

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